methyl 3-(1H-pyrazol-1-yl)propanoate
Description
Significance of Pyrazole (B372694) Heterocycles in Contemporary Organic Synthesis and Advanced Materials
Pyrazole and its derivatives are a highly influential class of N-heterocyclic compounds, prized for their versatility in organic synthesis and their wide-ranging applications. mdpi.comnih.gov The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active molecules. nih.govresearchgate.net The two adjacent nitrogen atoms in the ring can act as hydrogen bond donors and acceptors, enabling strong interactions with biological targets. researchgate.net
Pyrazoles are integral to many commercial drugs, demonstrating their therapeutic importance. mdpi.comwikipedia.orgnih.gov Their applications span various fields:
Pharmaceuticals: Pyrazole cores are found in drugs with anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. nih.govmdpi.comnumberanalytics.comorientjchem.org
Agrochemicals: Many fungicides and insecticides utilize the pyrazole structure to achieve their desired biological effects. wikipedia.orgnih.gov
Advanced Materials: The electronic and structural properties of pyrazoles make them suitable for use in coordination chemistry, organometallic chemistry, and the development of functional materials. mdpi.comresearchgate.net
| Drug Name | Therapeutic Use |
| Celecoxib | Anti-inflammatory (COX-2 inhibitor) wikipedia.orgnumberanalytics.com |
| Sildenafil | Erectile dysfunction treatment (PDE5 inhibitor) nih.gov |
| Rimonabant | Anti-obesity (cannabinoid receptor antagonist) nih.govnumberanalytics.com |
| Stanozolol | Anabolic steroid wikipedia.org |
| Crizotinib | Anticancer (protein kinase inhibitor) nih.gov |
Overview of Ester Functional Groups in Chemical Research
Esters are a fundamental functional group in organic chemistry, characterized by a carbonyl center adjacent to an ether linkage. pressbooks.pubfiveable.me Their general structure is R-CO-OR', where R and R' are organyl groups. wikipedia.org This functional group is formed through the condensation reaction of a carboxylic acid and an alcohol, a process known as esterification. pressbooks.pubwikipedia.org
Esters are ubiquitous in nature and industry:
Natural Products: They are responsible for the natural fragrances and flavors of many fruits and flowers. wikipedia.orgchemistrytalk.orglabxchange.org
Biological Systems: Glycerides, the primary components of fats and vegetable oils, are esters of glycerol (B35011) and fatty acids. wikipedia.org Phosphate esters are crucial to the structure of DNA and RNA. labxchange.org
Industrial Applications: Esters are used as solvents for plastics, resins, and lacquers. wikipedia.org Polyesters, where monomers are linked by ester moieties, are important plastics. wikipedia.org
The properties of esters, such as their relatively low boiling points and pleasant odors (for low molecular weight esters), are due to their polarity and ability to act as hydrogen bond acceptors. chemistrytalk.orglabxchange.org
Historical Development and Evolution of Synthetic Methodologies for Pyrazole-Containing Scaffolds
The study of pyrazoles dates back to the 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. mdpi.com The first synthesis of the parent pyrazole compound was achieved by Edward Buchner in 1889. mdpi.com
The most classical and enduring method for pyrazole synthesis is the Knorr pyrazole synthesis (1883), which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. wikipedia.orgresearchgate.net This versatile method allows for the creation of a wide variety of substituted pyrazoles. nih.gov
Over the decades, synthetic methodologies have evolved significantly:
Cyclocondensation Reactions: Besides 1,3-diketones, α,β-unsaturated aldehydes and ketones can also react with hydrazines to form pyrazoles. wikipedia.orgmdpi.com
1,3-Dipolar Cycloadditions: This method involves the reaction of a 1,3-dipole, such as a diazo compound or nitrilimine, with a dipolarophile, like an alkyne, to form the pyrazole ring. mdpi.comnih.gov
Modern Methods: Recent advancements focus on improving efficiency, selectivity, and sustainability. numberanalytics.com These include microwave-assisted synthesis, ultrasound-assisted reactions, flow chemistry techniques, and the use of green catalysts and solvents. mdpi.comnumberanalytics.comnih.gov
These developments have made the synthesis of structurally diverse pyrazole derivatives more accessible, fueling their application in various scientific fields. mdpi.com
Positional Isomerism and Substituent Effects in Pyrazole-Substituted Propanoates
Positional isomerism is a critical consideration in the chemistry of substituted pyrazoles. For an N-unsubstituted pyrazole with different groups at the C3 and C5 positions, prototropic tautomerism occurs, where a proton rapidly exchanges between the two nitrogen atoms (N1 and N2). researchgate.netmdpi.com This results in a dynamic equilibrium of two tautomeric forms.
When a substituent like the methyl propanoate group is attached to a nitrogen atom, the tautomerism is quenched, leading to distinct and stable positional isomers. For methyl 3-(pyrazol-1-yl)propanoate, the propanoate group is attached to the N1 position. A different isomer, methyl 3-(pyrazol-2-yl)propanoate, would have the group attached to the N2 position. The regioselectivity of the synthesis is crucial in determining which isomer is formed. nih.gov
Substituent effects also play a significant role in the properties of the pyrazole ring:
Electronic Effects: Electron-donating or electron-withdrawing groups on the pyrazole ring can alter its electron density. researchgate.netnih.gov This influences the ring's reactivity towards electrophilic or nucleophilic attack. Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position. nih.gov
Steric Effects: The size and position of substituents can influence the molecule's conformation and its ability to interact with other molecules, which is particularly important in the context of biological activity. nih.gov
The specific placement of the propanoate chain at the N1 position in methyl 3-(1H-pyrazol-1-yl)propanoate defines its unique chemical identity and reactivity compared to other possible isomers.
Structural Characteristics of the 1H-Pyrazole Moiety and the Propanoate Ester Linkage in this compound
The structure of this compound is defined by its two primary components: the aromatic pyrazole ring and the flexible ester chain.
1H-Pyrazole Moiety: The pyrazole ring is a five-membered, planar aromatic heterocycle. wikipedia.orgnih.govnist.gov Its aromaticity arises from a system of 6 π-electrons delocalized across the ring. The ring consists of three carbon atoms and two adjacent nitrogen atoms. One nitrogen atom is pyrrole-like (N1 in the parent compound) and the other is pyridine-like (N2). mdpi.com In the specified compound, the propanoate group is covalently bonded to the N1 nitrogen. The planarity of the ring is a key feature, influencing how it stacks and interacts with other molecules. researchgate.net
Propanoate Ester Linkage: The ester functional group has a distinct geometry. wikipedia.org The carbonyl carbon (C=O) is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. wikipedia.org The C-O-C bond of the ester linkage allows for rotational flexibility, giving the propanoate side chain conformational freedom. wikipedia.org This flexible chain connects the rigid, planar pyrazole ring to the methyl ester group. The unambiguous identification of such regioisomers can sometimes be challenging with standard spectroscopic methods, occasionally requiring techniques like single-crystal X-ray analysis for definitive confirmation. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-pyrazol-1-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-7(10)3-6-9-5-2-4-8-9/h2,4-5H,3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZAAQDMPMDOPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reactivity Profiles of Methyl 3 1h Pyrazol 1 Yl Propanoate
Detailed Reaction Mechanisms of Pyrazole (B372694) Ring Formation and N-Substitution in Propanoate Synthesis
The synthesis of methyl 3-(1H-pyrazol-1-yl)propanoate is a multi-stage process that first involves the formation of the pyrazole heterocycle, followed by the attachment of the methyl propanoate side chain to a ring nitrogen atom.
Pyrazole Ring Formation:
A predominant and classic method for constructing the pyrazole ring is the Paal-Knorr synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. The mechanism proceeds through the following key steps:
Nucleophilic Attack: The synthesis begins with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This forms a hemiaminal intermediate.
Dehydration and Imine Formation: The hemiaminal undergoes dehydration to form an imine or a hydrazone intermediate.
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This step forms a five-membered heterocyclic ring.
Final Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of a double bond within the ring and resulting in the stable, aromatic pyrazole core.
The regioselectivity of this reaction can be controlled by the choice of substituted hydrazines and asymmetric 1,3-dicarbonyl compounds.
N-Substitution via Aza-Michael Addition:
Once the pyrazole ring is formed, the methyl propanoate group is typically introduced via an N-alkylation reaction. A highly efficient and atom-economical method for this is the aza-Michael addition of pyrazole to an α,β-unsaturated ester, such as methyl acrylate (B77674). nih.govbohrium.com This conjugate addition reaction is often catalyzed by a base.
The mechanism is as follows:
Deprotonation: A base removes the acidic proton from the N-H group of the pyrazole ring, generating a pyrazolate anion. This anion is a potent nucleophile.
Nucleophilic Conjugate Addition: The pyrazolate anion attacks the electron-deficient β-carbon of methyl acrylate. This breaks the π-bond between the α and β carbons, and the electrons are pushed onto the α-carbon, forming an enolate intermediate.
Protonation: The enolate intermediate is then protonated by a proton source (often the conjugate acid of the base catalyst or a solvent molecule), yielding the final product, this compound.
This reaction is highly effective for forming the C-N bond and is a common strategy for producing N-alkylated pyrazoles. researchgate.net The use of different catalysts, such as Cs2CO3 or Ag2CO3, can be optimized to achieve high yields and regioselectivity. nih.govbohrium.com
| Reaction Stage | Key Intermediates | Description |
| Ring Formation | Hemiaminal, Hydrazone | Condensation of a 1,3-dicarbonyl with hydrazine, followed by cyclization and aromatization. |
| N-Substitution | Pyrazolate anion, Enolate | Base-catalyzed deprotonation of pyrazole followed by conjugate addition to methyl acrylate. nih.gov |
Electrophilic and Nucleophilic Reactivity of the Pyrazole Heterocycle within the Compound Structure
The pyrazole ring is an electron-rich aromatic system, but the presence of two nitrogen atoms creates distinct regions of electron density, influencing its reactivity towards both electrophiles and nucleophiles. nih.gov
The pyrazole ring is susceptible to electrophilic aromatic substitution. Due to the electronic effects of the two nitrogen atoms, the C4 position is the most electron-rich and, therefore, the most reactive site for electrophilic attack. quora.com The pyridine-like nitrogen (N2) withdraws electron density from C3 and C5 through the inductive effect, making these positions less reactive towards electrophiles. In contrast, the pyrrole-like nitrogen (N1), to which the propanoate group is attached, donates its lone pair of electrons to the aromatic system, increasing the electron density, particularly at the C4 position. quora.com
Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation on N-substituted pyrazoles occur preferentially at the C4 position. The general mechanism involves the attack of an electrophile (E+) on the C4 carbon, forming a resonance-stabilized cationic intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.
| Position | Relative Electron Density | Susceptibility to Electrophilic Attack | Rationale |
| C3 | Electron-deficient | Low | Inductive withdrawal by adjacent N2 atom. |
| C4 | Electron-rich | High | Electron donation from N1 atom; least affected by withdrawal from N2. quora.com |
| C5 | Electron-deficient | Low | Inductive withdrawal by adjacent N1 and N2 atoms. |
There are two primary sites in this compound that are susceptible to nucleophilic attack.
Carbonyl Carbon of the Ester: The most reactive site for nucleophilic attack is the electrophilic carbonyl carbon of the methyl propanoate side chain. This site readily undergoes nucleophilic acyl substitution. Common reactions include:
Hydrolysis: Reaction with water (under acidic or basic conditions) to yield 3-(1H-pyrazol-1-yl)propanoic acid and methanol (B129727).
Transesterification: Reaction with another alcohol to exchange the methyl group.
Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine to form the corresponding amide.
Pyrazole Ring Carbons: The pyrazole ring itself is generally resistant to nucleophilic aromatic substitution due to its electron-rich nature. mdpi.comencyclopedia.pub Such reactions are uncommon and typically require harsh conditions or the presence of strong electron-withdrawing groups on the ring to activate it. If such a reaction were to occur, the C3 and C5 positions would be the most likely sites for attack, as they are the most electron-deficient carbons in the ring system. nih.gov
Tautomeric Equilibria and Conformational Analysis of the Pyrazole Moiety
The structural properties of this compound are defined by its fixed tautomeric form and the conformational flexibility of its side chain.
For unsubstituted pyrazole, prototropic tautomerism is a key feature, where the proton on the nitrogen atom can migrate between the N1 and N2 positions, leading to a dynamic equilibrium between 1H-pyrazole and 2H-pyrazole forms.
However, in this compound, the substituent is fixed at the N1 position. The replacement of the hydrogen atom with the methyl propanoate group quenches this tautomeric equilibrium. The compound exists exclusively as the 1-substituted isomer, and interconversion to a 2-substituted form is not possible without breaking and reforming covalent bonds. Therefore, the typical 1H- vs. 2H-pyrazole tautomerism is not applicable to this molecule. nih.govktu.eduencyclopedia.pub
The absence of tautomerism has a significant impact on the compound's structure and reactivity. The fixed N1-substitution results in a molecule with a permanent dipole and distinct electronic properties for each ring position. This lack of tautomeric ambiguity simplifies its reactivity profile; for instance, electrophilic substitution occurs predictably at the C4 position without the complication of reacting with a mixture of tautomers. nih.gov
Hydrolytic and Transesterification Reactivity of the Methyl Ester Group
The methyl ester group in this compound is the primary site for hydrolytic and transesterification reactions. These reactions involve the nucleophilic attack at the carbonyl carbon of the ester.
Hydrolysis:
The hydrolysis of an ester, literally meaning "splitting with water," can be catalyzed by either an acid or a base. libretexts.org
Acid-Catalyzed Hydrolysis: When heated with water in the presence of a strong acid catalyst (e.g., dilute HCl or H₂SO₄), the ester undergoes hydrolysis to yield a carboxylic acid and an alcohol. libretexts.orgchemguide.co.uk This reaction is reversible, and to drive it towards completion, a large excess of water is typically used. libretexts.orgchemguide.co.uk For this compound, this reaction produces 3-(1H-pyrazol-1-yl)propanoic acid and methanol.
Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis is heating with a dilute alkali, such as sodium hydroxide (B78521) (NaOH) solution. chemguide.co.uk This process, known as saponification, results in the formation of a carboxylate salt and an alcohol. libretexts.org The reaction with this compound yields the corresponding sodium salt (sodium 3-(1H-pyrazol-1-yl)propanoate) and methanol. The carboxylic acid can be regenerated by adding a strong acid to the salt solution after the reaction. chemguide.co.uk
Research on similar structures, such as methyl 3-[2-(3-methyl-1H-pyrazol-1-y)ethylamino]propanoate, has shown that noncatalytic hydrolysis can also be achieved at high temperatures (200°C), resulting in the formation of the corresponding carboxylic acid, which exists as a salt. researchgate.net
Transesterification:
Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction is also typically catalyzed by an acid or a base. When this compound is reacted with a different alcohol (R'-OH) in the presence of a catalyst, it can be converted into a new ester, alkyl 3-(1H-pyrazol-1-yl)propanoate, with the concurrent release of methanol. The efficiency and outcome of the reaction depend on the specific alcohol used and the reaction conditions.
The following table summarizes the hydrolytic and transesterification reactions of the methyl ester group.
| Reaction Type | Reagents | Catalyst | Primary Products | Reversibility |
| Acidic Hydrolysis | Water (excess) | Strong Acid (e.g., H₂SO₄) | 3-(1H-pyrazol-1-yl)propanoic acid, Methanol | Reversible |
| Basic Hydrolysis | Strong Base (e.g., NaOH) | None (Base is a reactant) | Sodium 3-(1H-pyrazol-1-yl)propanoate, Methanol | Irreversible |
| Transesterification | Alcohol (R'-OH) | Acid or Base | Alkyl 3-(1H-pyrazol-1-yl)propanoate, Methanol | Reversible |
Thermal and Photochemical Reactivity of the Compound
Thermal Reactivity:
The pyrazole ring is a stable aromatic heterocycle. However, its thermal stability and decomposition pathways are influenced by the nature of its substituents. nih.gov Studies on various pyrazole derivatives reveal several potential decomposition mechanisms under high temperatures.
Substituent Cleavage: For pyrazoles with specific functional groups, like nitro groups, the initial step in thermal decomposition is often the cleavage of the C-NO₂ bond. nih.govbohrium.com For this compound, the initial cleavage would more likely involve the ester side chain or the N-C bond connecting it to the ring.
Ring Opening: Investigations into the thermal decay of pyrazole-based energetic materials suggest that ring opening can be a key decomposition pathway, sometimes initiated by a hydrogen transfer. nih.govbohrium.com
Intramolecular Reactions: In some substituted nitropyrazoles, decomposition can begin with an intramolecular oxidation of a carbon atom by an adjacent nitro group. nih.gov While the title compound lacks a nitro group, this highlights the potential for reactions between the ring and the side chain at elevated temperatures.
Studies on the thermal decomposition of 3,4,5-trinitro-1H-pyrazole (TNP) and 1-methyl-3,4,5-trinitro-1H-pyrazole (MTNP) determined activation energies for decomposition to be 155.4 kJ/mol and 164.2 kJ/mol, respectively, with the primary mechanism being the detachment of a nitro group. bohrium.com
Photochemical Reactivity:
The photochemical behavior of pyrazole derivatives can be complex, leading to various structural rearrangements and transformations. researchgate.net
Photoisomerization: Irradiation of pyrazole derivatives can induce isomerization. For instance, some pyrazoles have been observed to rearrange into imidazoles upon exposure to UV light. researchgate.net
Reaction with Other Molecules: Photochemically generated intermediates from pyrazole-related compounds can be trapped by other molecules. For example, nitrile imine dipoles, generated in situ from tetrazoles via UV light, react with dipolarophiles to form pyrazolines, which are structural relatives of pyrazoles. researchgate.net
The following table outlines potential reactivity profiles based on studies of related pyrazole compounds.
| Condition | Potential Reaction Pathway | Expected Outcome |
| Thermal | Side-chain cleavage, Ring opening | Decomposition into smaller fragments |
| Photochemical | Photoisomerization | Rearrangement to other heterocyclic structures (e.g., imidazole (B134444) derivatives) |
| Photochemical | Intramolecular reaction | Transformation of the side chain |
Advanced Spectroscopic and Structural Characterization of Methyl 3 1h Pyrazol 1 Yl Propanoate
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.
The molecular formula for methyl 3-(1H-pyrazol-1-yl)propanoate is C₇H₁₀N₂O₂. The nominal molecular weight is 154 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 154.
The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for esters is the loss of the alkoxy group, which in this case would be the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da) to give a fragment at m/z 123. Another possibility is the loss of the entire methyl ester group as a radical (•COOCH₃, 59 Da), resulting in a peak at m/z 95.
Cleavage of the bond between the pyrazole (B372694) ring and the propanoate chain could lead to a pyrazolyl radical and a charged propanoate fragment, or vice versa. The pyrazole ring itself could also undergo characteristic fragmentation.
Predicted Major Fragments in Mass Spectrum:
| m/z | Predicted Fragment |
| 154 | [C₇H₁₀N₂O₂]⁺ (Molecular Ion) |
| 123 | [M - •OCH₃]⁺ |
| 95 | [M - •COOCH₃]⁺ |
| 68 | [C₃H₄N₂]⁺ (Pyrazole ring) |
Note: These are predicted fragmentation patterns and may differ from experimental results.
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound, the calculated exact mass of the molecular ion [M]⁺ (C₇H₁₀N₂O₂) is 154.07423 Da. An experimentally determined HRMS value that closely matches this calculated value would provide strong evidence for the correct elemental formula of the compound.
Fragmentation Patterns and Structural Information Derivation
The structural elucidation of this compound through mass spectrometry, typically using Electron Ionization (EI-MS), relies on the predictable fragmentation of its molecular ion (M•+). While a specific experimental spectrum for this exact compound is not widely published, the fragmentation pattern can be reliably predicted by analyzing the behavior of its constituent parts: the pyrazole ring and the methyl propanoate side chain. rsc.orgdocbrown.infolibretexts.org
The molecular ion [C₇H₁₀N₂O₂]•+ would be expected at m/z 154. Key fragmentation pathways would likely include:
Cleavage of the Ester Group: Esters undergo characteristic cleavages. The loss of the methoxy radical (•OCH₃) would result in a prominent acylium ion at m/z 123. docbrown.info Alternatively, loss of the methoxycarbonyl group (•COOCH₃) is also possible, leading to a fragment at m/z 95. A McLafferty rearrangement is possible but may be less favored depending on the ion's conformation.
Fragmentation of the Propanoate Chain: Alpha-cleavage next to the pyrazole ring (loss of an ethyl propanoate radical) could yield the pyrazole cation at m/z 68 or a protonated pyrazole at m/z 69. Beta-cleavage, involving the rupture of the CH₂-CH₂ bond, could lead to a stabilized ion at m/z 82, corresponding to [C₄H₆N₂]•+, and the neutral loss of methyl acrylate (B77674).
Cleavage of the Pyrazole Ring: The pyrazole ring itself is relatively stable due to its aromaticity. researchgate.net However, it can undergo characteristic fragmentation, typically initiated by the loss of a hydrogen atom, followed by the expulsion of stable neutral molecules like hydrogen cyanide (HCN, 27 Da) or diazomethane (B1218177) (CH₂N₂, 42 Da). rsc.orgresearchgate.net For instance, the pyrazole cation (m/z 68) could lose HCN to produce a fragment at m/z 41.
The relative abundance of these fragments provides a fingerprint for the molecule's structure. The base peak would likely correspond to a highly stabilized fragment, such as the pyrazole cation (m/z 68 or 69) or the fragment resulting from the loss of the methoxy group (m/z 123).
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 154 | [C₇H₁₀N₂O₂]•+ | Molecular Ion (M•+) |
| 123 | [M - •OCH₃]+ | Loss of methoxy radical |
| 95 | [M - •COOCH₃]+ | Loss of methoxycarbonyl group |
| 82 | [C₄H₆N₂]•+ | Beta-cleavage of the side chain |
| 69 | [C₃H₅N₂]+ | Protonated pyrazole ring |
| 68 | [C₃H₄N₂]•+ | Pyrazole radical cation |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful tool for identifying the functional groups within this compound. The IR and Raman spectra are expected to show characteristic bands corresponding to the vibrations of the pyrazole ring and the methyl propanoate side chain.
Key Vibrational Modes:
Ester Group Vibrations: The most intense band in the IR spectrum is typically the C=O stretching vibration of the ester carbonyl group, expected in the region of 1735-1750 cm⁻¹. researchgate.net Strong C-O stretching vibrations are also characteristic of esters and are expected in the 1300-1000 cm⁻¹ range. researchgate.net
Pyrazole Ring Vibrations: The pyrazole ring exhibits several characteristic vibrations. C=N and C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. researchgate.netmdpi.com The N-H stretching vibration of the pyrazole ring is expected as a broad band around 3100-3200 cm⁻¹, though its position and shape can be influenced by hydrogen bonding in the condensed phase. jocpr.com Ring breathing modes can also be observed, often in the fingerprint region.
C-H Vibrations: Aromatic C-H stretching from the pyrazole ring is anticipated just above 3000 cm⁻¹. researchgate.net Aliphatic C-H stretching vibrations from the methylene (B1212753) (CH₂) and methyl (CH₃) groups of the propanoate chain will appear in the 2850-3000 cm⁻¹ region. researchgate.net C-H bending vibrations for the methylene and methyl groups are expected around 1465 cm⁻¹ and 1380 cm⁻¹, respectively. researchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3200 | N-H stretch | Pyrazole ring |
| 3000-3100 | C-H stretch (aromatic) | Pyrazole ring |
| 2850-3000 | C-H stretch (aliphatic) | Propanoate chain |
| 1735-1750 | C=O stretch | Ester carbonyl |
| 1450-1600 | C=C and C=N stretch | Pyrazole ring |
| ~1465 | C-H bend (scissoring) | -CH₂- |
| ~1380 | C-H bend (symmetric) | -CH₃ |
| 1000-1300 | C-O stretch | Ester |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
The ultraviolet-visible (UV-Vis) spectrum of this compound is primarily determined by the electronic transitions within the pyrazole ring, which acts as the main chromophore. The methyl propanoate group is an auxochrome and does not absorb significantly in the near-UV or visible range.
The pyrazole ring, being a heteroaromatic system, can undergo two main types of electronic transitions:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For pyrazole and its simple derivatives, these are typically high-energy transitions, resulting in strong absorption bands in the far-UV region, generally below 220 nm. nih.govresearchgate.net
n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the sp²-hybridized nitrogen atom) to a π* antibonding orbital. These are lower in energy compared to π → π* transitions and result in weaker absorption bands at longer wavelengths, often in the 240-280 nm range. wikipedia.orglibretexts.org
The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the solvent polarity. Polar solvents can stabilize the ground state of the n-electrons through hydrogen bonding, leading to a blue shift (hypsochromic shift) of the n → π* transition. libretexts.org
X-ray Diffraction Analysis for Single-Crystal and Solid-State Structure Determination
While the specific crystal structure of this compound has not been reported in the consulted literature, extensive studies on related pyrazole derivatives allow for a detailed prediction of its solid-state architecture. imedpub.comimedpub.comnih.gov Single-crystal X-ray diffraction would be the definitive method to determine its precise three-dimensional structure.
Analysis of analogous crystal structures, such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate, provides expected values for the geometric parameters. mdpi.comnih.gov
Pyrazole Ring: The pyrazole ring is expected to be nearly planar. Bond lengths within the ring would reflect its aromatic character, intermediate between single and double bonds. For example, C-N bonds would be around 1.34-1.38 Å, and C-C bonds approximately 1.36-1.42 Å. mdpi.com
Propanoate Chain: The bond lengths and angles of the propanoate side chain are expected to adopt standard values for sp³ and sp² hybridized carbon and oxygen atoms. The C=O bond of the ester would be approximately 1.21 Å.
Dihedral Angles: Key dihedral angles would define the molecule's conformation. The torsion angle between the pyrazole ring and the plane of the propanoate side chain would be of particular interest, indicating the relative orientation of these two moieties. In similar structures, there is often a significant twist between aromatic rings and their substituents. mdpi.comnih.gov
The solid-state packing of this compound would be dominated by intermolecular interactions, primarily hydrogen bonding. imedpub.comimedpub.comcardiff.ac.uk
π-stacking: The aromatic pyrazole rings could engage in π-π stacking interactions, where the rings of adjacent molecules align in either a parallel or offset fashion. These interactions, though weaker than hydrogen bonds, play a crucial role in the dense packing of aromatic molecules in the solid state. imedpub.com
Theoretical and Computational Chemistry Studies on Methyl 3 1h Pyrazol 1 Yl Propanoate
Quantum-Chemical Calculations for Electronic Structure and Tautomerism
Quantum-chemical calculations are fundamental to elucidating the electronic structure of pyrazole (B372694) derivatives. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. While tautomerism is a key characteristic of unsubstituted pyrazoles, in methyl 3-(1H-pyrazol-1-yl)propanoate, the substitution at the N1 position of the pyrazole ring prevents tautomerization, leading to a stable, well-defined structure. The focus of computational studies thus shifts to understanding the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of HOMO and LUMO are crucial for predicting the molecule's reactivity, with the HOMO region indicating sites susceptible to electrophilic attack and the LUMO region indicating sites prone to nucleophilic attack. nih.govnih.gov
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure of molecules. nih.govmdpi.comjcsp.org.pk By applying DFT functionals, such as the popular B3LYP, coupled with a suitable basis set (e.g., 6-31G*), researchers can perform geometry optimization. jcsp.org.pk This process calculates the lowest energy arrangement of the atoms, providing the most stable conformation of this compound. The optimization yields precise data on bond lengths, bond angles, and dihedral angles. nih.gov These calculated parameters are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography for similar molecules. nih.gov
Below is an illustrative table of what typical optimized geometric parameters for this compound might look like based on DFT calculations.
Illustrative Optimized Geometric Parameters
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | N1-N2 (pyrazole) | 1.375 |
| Bond Length (Å) | N1-C(CH2) | 1.430 |
| Bond Length (Å) | C=O (ester) | 1.210 |
| Bond Angle (°) | C5-N1-N2 (pyrazole) | 112.5 |
| Bond Angle (°) | N2-N1-C(CH2) | 128.0 |
| Dihedral Angle (°) | N2-N1-C(CH2)-C(CH2) | -95.0 |
A significant advantage of DFT is its ability to predict various spectroscopic properties, which can be used to interpret experimental data.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is effective for calculating the ¹H and ¹³C NMR chemical shifts. nih.govbohrium.comresearchgate.net These theoretical predictions are invaluable for assigning signals in experimentally obtained NMR spectra. The accuracy of these predictions depends on the chosen functional and basis set. nih.govbohrium.com
Predicted NMR Chemical Shifts (δ, ppm)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
|---|---|---|
| H3 (pyrazole) | 7.55 | 139.0 |
| H4 (pyrazole) | 6.30 | 106.5 |
| H5 (pyrazole) | 7.45 | 129.5 |
| CH2 (next to N1) | 4.40 | 48.0 |
| CH2 (next to C=O) | 2.90 | 34.0 |
| OCH3 | 3.70 | 52.0 |
| C=O | - | 172.0 |
IR Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching and bending of bonds and are observed as absorption bands in an infrared (IR) spectrum. Comparing the calculated frequencies with experimental IR data helps to confirm the molecular structure and assign specific vibrational modes to the observed bands.
UV-Vis Absorption Maxima: Electronic excitations, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). jcsp.org.pk This method calculates the energies of electronic transitions, most notably the HOMO to LUMO transition. The energy difference (HOMO-LUMO gap) is a key indicator of the molecule's electronic properties and its potential color and photochemical behavior. jcsp.org.pk
Molecular Modeling and Conformational Landscape Analysis
The propanoate side chain of this compound has several rotatable single bonds, allowing the molecule to adopt various three-dimensional shapes or conformations. Molecular modeling techniques are employed to explore this conformational landscape. By systematically rotating the bonds and calculating the potential energy of each resulting structure, a potential energy surface can be mapped. This analysis identifies the low-energy, stable conformers that the molecule is most likely to adopt, which is crucial for understanding its interactions with biological targets or other molecules.
Reaction Mechanism Predictions and Elucidation of Transition States and Energy Barriers
Computational chemistry provides a powerful lens for investigating the mechanisms of chemical reactions. For a molecule like this compound, theoretical methods can be used to model its reactivity, for example, in hydrolysis or other substitution reactions. By mapping the entire reaction pathway from reactants to products, chemists can identify the high-energy transition state structures. Calculating the energy of these transition states allows for the determination of the activation energy barrier, which governs the reaction rate. This detailed mechanistic insight is vital for optimizing reaction conditions and predicting reaction outcomes.
Computational Design and Screening of Novel Pyrazole Propanoate Structures
The structure of this compound can serve as a scaffold for the computational design of new molecules with desired properties, a process often used in drug discovery. nih.govallsubjectjournal.comscinito.airesearchgate.net In silico screening involves creating a virtual library of derivatives by modifying the parent structure—for instance, by adding different substituents to the pyrazole ring. allsubjectjournal.com These new structures can then be computationally evaluated for properties such as their predicted binding affinity to a specific protein target using molecular docking simulations. nih.gov This approach allows for the rapid screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. allsubjectjournal.comresearchgate.net
Solvent Effects on Molecular Properties and Reactivity using Continuum Solvation Models
Many chemical and biological processes occur in solution, where the solvent can significantly influence a molecule's properties and reactivity. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. researchgate.net In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the interaction between the solute (this compound) and this medium is calculated. Incorporating solvent effects is crucial for obtaining more accurate predictions of molecular geometries, spectroscopic properties, and reaction energy barriers, as these can differ substantially from the gas phase. nih.gov
Role As a Precursor and Building Block in Advanced Organic Synthesis
Synthesis of Complex Heterocyclic Systems Utilizing Methyl 3-(1H-pyrazol-1-yl)propanoate as an Intermediate
The strategic placement of a reactive propanoate side chain on the pyrazole (B372694) ring makes this compound an ideal starting point for intramolecular cyclization and condensation reactions, leading to a variety of intricate heterocyclic structures.
Construction of Fused Pyrimidine (B1678525) Derivatives
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a prominent heterocyclic system found in numerous compounds with significant biological activities, including roles as protein kinase inhibitors in cancer therapy. rsc.org The synthesis of these fused pyrimidines can be efficiently achieved through the cyclocondensation of aminopyrazole derivatives with various carbonyl compounds. While direct use of the title compound is a specific pathway, the general strategy often involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov
For instance, the reaction of 5-aminopyrazoles with enaminones in an acidic medium can lead to the formation of pyrazolo[1,5-a]pyrimidines. nih.gov The acid medium activates the endocyclic imino group of the pyrazole ring for the initial nucleophilic attack. nih.gov This general approach highlights the potential for derivatives of this compound, such as an aminated version, to serve as a key intermediate in the synthesis of these valuable fused pyrimidine systems. The versatility of this reaction allows for the introduction of a wide range of substituents, contributing to the structural diversity of the resulting pyrazolo[1,5-a]pyrimidine library. rsc.org
| Precursor | Reagent | Resulting Scaffold | Reference |
| 5-Aminopyrazole | Enaminone | Pyrazolo[1,5-a]pyrimidine | nih.gov |
| 5-Aminopyrazole | β-Diketone | Pyrazolo[1,5-a]pyrimidine | nih.gov |
| 5-Amino-1H-pyrazole-4-carboxylate | 3-Methyl-1-phenylbut-2-en-1-one | Ethyl carboxylate derivative | nih.gov |
Formation of Diverse Biheterocyclic Systems
Biheterocyclic molecules, which contain two or more linked heterocyclic rings, are of great interest in medicinal chemistry due to their potential for diverse biological activities. rsc.org this compound can serve as a foundational element in the synthesis of such systems. The pyrazole ring itself is a privileged scaffold in medicinal chemistry, and by using the propanoate chain for further reactions, it can be linked to other heterocyclic cores. rsc.orgnih.gov
The synthesis of biheterocyclic systems often involves a combinatorial approach, where different heterocyclic moieties are strategically combined. rsc.org For example, a pyrazole derivative can be coupled with other heterocycles like imidazole (B134444), triazole, or pyridine (B92270) to generate novel biheterocyclic compounds. nih.govnih.gov The propanoate group of the title compound can be chemically transformed into a variety of functional groups that can then participate in coupling reactions to form these larger, more complex structures.
Synthesis of Other Annulated Pyrazole Scaffolds
Beyond pyrimidines, the versatile reactivity of this compound and its derivatives allows for the construction of a variety of other annulated (fused-ring) pyrazole scaffolds. The general strategy involves the cyclization of a suitably functionalized pyrazole precursor. nih.gov The synthesis of these scaffolds often relies on the reaction of a hydrazine (B178648) or a substituted hydrazine with a 1,3-dielectrophilic compound, which can be derived from the title compound through chemical manipulation of the propanoate group. nih.gov
The specific annulated pyrazole scaffold formed is dependent on the nature of the reactants and the reaction conditions employed. For example, reaction with different diketones or their equivalents can lead to the formation of pyrazolo-pyridines or other fused systems. The ability to generate a diverse range of these scaffolds is crucial for exploring new chemical space and discovering novel bioactive molecules. nih.gov
Applications in Scaffold Diversity and Chemical Library Synthesis
The concept of a molecular scaffold, representing the core structure of a molecule, is central to modern drug discovery. wiley-vch.de this compound is a valuable tool for generating scaffold diversity, which is essential for the construction of chemical libraries used in high-throughput screening. The pyrazole core itself is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. nih.govnih.gov
By systematically modifying both the pyrazole ring and the propanoate side chain, a multitude of structurally diverse molecules can be synthesized from this single precursor. This diversity-oriented synthesis approach allows for the creation of libraries of compounds that explore a wide range of chemical space, increasing the probability of identifying molecules with desired biological activities. wiley-vch.de The ability to readily introduce various functional groups onto the pyrazole scaffold enhances its utility in generating these libraries. nih.gov
Targeted Functionalization and Derivatization Strategies
The chemical reactivity of both the pyrazole ring and the propanoate ester group in this compound allows for a high degree of targeted functionalization. This enables the fine-tuning of the molecule's properties for specific applications.
Selective Modification of the Pyrazole Ring (e.g., halogenation, formylation)
The pyrazole ring can undergo various electrophilic substitution reactions, allowing for the introduction of a range of functional groups at specific positions.
Formylation: The Vilsmeier-Haack reaction is a common method for introducing a formyl group (-CHO) onto a pyrazole ring. researchgate.net For N-substituted pyrazoles, this reaction typically occurs at the 4-position. researchgate.net This formylation provides a synthetic handle for further derivatization, such as the synthesis of hydrazones, which have been investigated for their antimicrobial properties. nih.gov It has been reported that 3,5-dimethyl-1H-pyrazole can be formylated at the 4-position after N-alkylation. researchgate.net
Halogenation: Halogen atoms can be introduced onto the pyrazole ring to modulate the electronic properties and biological activity of the resulting compounds. For example, bromination of a pyrazole ring can be a key step in the synthesis of more complex molecules. nih.gov These halogenated pyrazoles can then undergo further reactions, such as cross-coupling reactions, to introduce additional diversity.
| Reaction | Reagents | Position of Functionalization | Resulting Product |
| Formylation | Vilsmeier-Haack Reagent (e.g., POCl₃, DMF) | C4-position | 4-Formylpyrazole derivative researchgate.net |
| Bromination | Brominating Agent (e.g., NBS) | Varies | Brominated pyrazole derivative nih.gov |
Chemical Transformations of the Propanoate Ester Group (e.g., hydrolysis, reduction, amidation)
The propanoate ester group of this compound is amenable to several fundamental organic transformations, allowing for its conversion into other key functional groups such as carboxylic acids, alcohols, and amides. These transformations unlock a wider range of synthetic possibilities, enabling the incorporation of the pyrazolylpropyl moiety into diverse molecular frameworks.
Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-(1H-pyrazol-1-yl)propanoic acid. This reaction is a standard procedure in organic synthesis, effectively converting the ester into a functional group that can participate in a different set of reactions, such as amide bond formation via coupling agents or further derivatization. For instance, the hydrolysis of esters is a well-established method for producing carboxylic acids and an alcohol. vedantu.com While specific studies on this compound are not extensively detailed, the noncatalytic hydrolysis of similar pyrazole-containing propanoates has been performed at elevated temperatures to yield the corresponding acid salts. pleiades.onlineresearchgate.net
Reduction: The ester group can be readily reduced to a primary alcohol using common reducing agents like lithium aluminum hydride (LiAlH₄) or other metal hydrides. This transformation converts this compound into 3-(1H-pyrazol-1-yl)propan-1-ol. The resulting alcohol provides a new site for synthetic elaboration, such as oxidation, etherification, or conversion into a leaving group for nucleophilic substitution reactions. The existence of related compounds like 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol underscores the stability and accessibility of this class of pyrazole-containing alcohols.
Amidation: The direct conversion of the ester to an amide, or amidation, is a crucial transformation for the synthesis of bioactive molecules. This can be achieved by reacting this compound with a primary or secondary amine. The reaction may require heat or the use of a catalyst, such as Lewis acids, to facilitate the process. mdpi.com This reaction produces various N-substituted 3-(1H-pyrazol-1-yl)propanamides. The synthesis of analogous compounds, such as 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide, has been successfully demonstrated, highlighting the viability of this synthetic route for creating complex amide structures. nih.gov
The following table summarizes these key transformations:
| Transformation | Reagent Example(s) | Product |
| Hydrolysis | H₂O, H⁺ or OH⁻ | 3-(1H-pyrazol-1-yl)propanoic acid |
| Reduction | Lithium aluminum hydride (LiAlH₄) | 3-(1H-pyrazol-1-yl)propan-1-ol |
| Amidation | Amine (R¹R²NH), Catalyst | N,N-R¹,R²-3-(1H-pyrazol-1-yl)propanamide |
Utilization in Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single operation to form a complex product that incorporates structural features from each starting material. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. growingscience.com
While this compound may not always be a direct participant in well-known named MCRs, its role as a precursor is critical. The functional handle of the propanoate group allows for its conversion into intermediates that are primed for participation in MCRs. For example, through a series of transformations including amidation, reduction, and cyclization, it can be converted into an aminopyrazole derivative.
Aminopyrazoles are exceptionally useful building blocks in MCRs for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. rsc.orgnih.gov Pyrazolo[1,5-a]pyrimidines are a class of compounds with significant interest in medicinal chemistry due to their potent biological activities. rsc.org In a typical MCR approach to this scaffold, an aminopyrazole is condensed with a 1,3-dicarbonyl compound or its equivalent. By starting from this compound, chemists can design and synthesize novel aminopyrazole intermediates that introduce the pyrazolylpropyl moiety into the final pyrazolo[1,5-a]pyrimidine scaffold.
The following table illustrates the general principle of using pyrazole derivatives in MCRs to assemble complex scaffolds.
| Scaffold | Typical MCR Components | General Role of Pyrazole Precursor |
| Pyrano[2,3-c]pyrazoles | Aldehyde, Malononitrile, Hydrazine Hydrate, β-ketoester | The β-ketoester and hydrazine components form a pyrazolone (B3327878) in situ, which then reacts with the other components. growingscience.comderpharmachemica.com |
| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazole, Enaminone or β-Diketone | The 5-aminopyrazole acts as the core building block that undergoes cyclocondensation. nih.gov |
| 1H-Pyrazolo[3,4-b]quinolines | 5-Aminopyrazole, Aldehyde, Dimedone | The aminopyrazole undergoes condensation with the aldehyde and the active methylene (B1212753) compound to build the fused quinoline (B57606) system. preprints.org |
Future Research Directions and Emerging Trends in Methyl 3 1h Pyrazol 1 Yl Propanoate Chemistry
Development of Novel and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of sustainable and environmentally benign synthetic methodologies. For methyl 3-(1H-pyrazol-1-yl)propanoate, this translates to a shift away from traditional synthesis protocols that may rely on harsh conditions or hazardous reagents.
Bio-based Precursors: A significant emerging trend is the utilization of bio-based precursors. Research is anticipated to focus on sourcing the foundational components of this compound from renewable feedstocks. This could involve the biocatalytic conversion of biomass-derived platform chemicals into the necessary synthons for the pyrazole (B372694) ring and the propanoate side chain. The development of enzymatic or microbial pathways for the synthesis of key intermediates would represent a major leap towards a greener production process.
Mild Reaction Conditions: The emphasis on sustainability also extends to the reaction conditions employed. Future synthetic routes will likely prioritize energy efficiency and the reduction of waste. This includes the exploration of catalyst systems that operate at ambient temperatures and pressures, minimizing the energy input required. The use of aqueous media as a solvent is another area of active investigation, aiming to replace volatile and often toxic organic solvents. evitachem.com
| Synthetic Approach | Potential Advantages | Research Focus |
| Bio-based Synthesis | Reduced reliance on fossil fuels, lower carbon footprint, utilization of renewable resources. | Identification of suitable biomass feedstocks, development of efficient biocatalytic conversion pathways. |
| Aqueous Media Synthesis | Elimination of hazardous organic solvents, simplified purification processes, improved safety profile. | Catalyst development for efficient reaction in water, overcoming solubility challenges. |
| Catalysis under Mild Conditions | Lower energy consumption, reduced byproduct formation, enhanced process safety. | Design of highly active catalysts (e.g., metal-organic frameworks, organocatalysts) for ambient temperature reactions. |
Exploration of Unconventional Reactivity and Transformation Pathways for Derivatization
To broaden the applications of this compound, a deeper understanding of its reactivity and the development of novel derivatization strategies are paramount. Future research will likely venture beyond conventional functionalization techniques to explore more innovative transformation pathways.
The pyrazole ring itself offers multiple sites for functionalization, and the ester group provides a handle for a variety of chemical modifications. mdpi.com Unconventional methods such as C-H activation could provide direct routes to new derivatives without the need for pre-functionalized starting materials, thereby increasing atom economy and reducing synthetic steps. The exploration of reactions that proceed via radical intermediates or involve photochemical activation could also unveil new avenues for creating a diverse library of compounds based on the this compound scaffold.
Advanced Computational Tools for Precise Structure-Reactivity and Structure-Property Correlations
The synergy between experimental and computational chemistry is a powerful engine for discovery. In the context of this compound, advanced computational tools are poised to play a crucial role in predicting its chemical behavior and guiding the design of new derivatives with tailored properties.
Density Functional Theory (DFT) is a key computational method that can provide deep insights into the electronic structure, stability, and reactivity of molecules. researchgate.netjcsp.org.pk Future studies will likely employ DFT to:
Predict Reaction Outcomes: By modeling reaction pathways and transition states, DFT can help in predicting the feasibility and selectivity of new synthetic transformations.
Elucidate Structure-Property Relationships: Computational screening can be used to correlate subtle structural modifications of the this compound molecule with its resulting electronic, optical, and physical properties. This predictive capability is invaluable for the rational design of molecules for specific applications.
Understand Reaction Mechanisms: DFT calculations can illuminate the intricate details of reaction mechanisms, providing a theoretical framework to interpret experimental observations and to optimize reaction conditions. researchgate.net
| Computational Tool | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of reactivity, elucidation of reaction mechanisms, calculation of spectroscopic properties. nih.gov |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics, interactions with solvents and other molecules, prediction of bulk material properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity for the design of new pharmaceutical agents. |
Integration with Emerging Synthetic Methodologies
The field of organic synthesis is continually being enriched by the development of new technologies that offer enhanced control, efficiency, and safety. The integration of this compound chemistry with these emerging methodologies is a promising area for future research.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for conducting a wide range of chemical transformations under mild conditions. This technology could be applied to the synthesis and functionalization of this compound, enabling reactions that are not accessible through traditional thermal methods.
Electrochemistry: Electrochemical synthesis offers a green and often highly selective alternative to conventional reagent-based redox reactions. The electrochemical oxidation or reduction of this compound or its precursors could provide novel pathways for its synthesis and derivatization, avoiding the use of stoichiometric oxidants or reductants.
Continuous Flow Chemistry: Continuous flow technology allows for the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. rsc.orggoogleapis.comnewdrugapprovals.orgmdpi.com The application of continuous flow methods to the synthesis of this compound could enable scalable and more efficient production. A European patent has described the continuous flow synthesis of fluorinated and non-fluorinated pyrazoles, highlighting the industrial relevance of this technology. googleapis.com
Design and Synthesis of Precursors for Advanced Functional Materials
The unique structural features of this compound make it an attractive building block for the creation of advanced functional materials. The pyrazole ring can act as a versatile ligand for metal coordination, while the propanoate ester can be further modified to introduce other functional groups or to serve as a point of polymerization.
Metal-Organic Frameworks (MOFs): The pyrazole moiety is a well-established N-donor ligand for the construction of Metal-Organic Frameworks (MOFs). dtu.dknih.govrsc.orgdim-materre.fr Future research could focus on utilizing derivatives of this compound as organic linkers to create novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Functional Polymers: The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a monomer for the synthesis of functional polymers. mdpi.com These polymers, incorporating the pyrazole unit in their backbone or as a pendant group, could exhibit interesting properties for applications in areas such as drug delivery, specialty coatings, and electronic materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl 3-(1H-pyrazol-1-yl)propanoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting pyrazole derivatives with methyl acrylate in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF) under reflux conditions. Optimization involves adjusting temperature (60–80°C), solvent choice (DMF vs. THF), and catalyst loading to improve yields. Monitoring via TLC and purification by column chromatography ensures product integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and ester functionality. Mass spectrometry (MS) provides molecular weight validation. Infrared (IR) spectroscopy identifies carbonyl (C=O) and pyrazole ring vibrations. For purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended .
Q. What are the key physical and chemical properties of this compound relevant to storage and handling?
- Methodological Answer : The compound is sensitive to hydrolysis under acidic/basic conditions. Store in anhydrous environments at 2–8°C to prevent ester degradation. Solubility data (e.g., in DMSO or ethanol) should be experimentally determined for reaction planning. Melting points and stability under light/heat require empirical validation using differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of substitution reactions in pyrazole derivatives like this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electron density distribution and frontier molecular orbitals to predict reactive sites. For example, the nitro group at the 3-position (as in methyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate) directs electrophilic attacks to specific ring positions. Software like Gaussian or ORCA, combined with crystallographic data, validates computational models .
Q. What strategies resolve contradictions in reported bioactivity data for pyrazole ester derivatives?
- Methodological Answer : Discrepancies in biological assays (e.g., antimicrobial IC₅₀ values) may arise from variations in cell lines, solvent carriers (DMSO vs. PBS), or impurity profiles. Reproducibility requires strict adherence to protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., enzymatic vs. cell-based). Cross-referencing synthetic routes in PubChem entries ensures compound consistency .
Q. How do steric and electronic effects influence the reactivity of this compound in multi-step syntheses?
- Methodological Answer : Steric hindrance from substituents (e.g., 2,2-dimethyl groups) slows nucleophilic attacks on the ester carbonyl. Electronic effects, such as electron-withdrawing nitro groups, enhance electrophilicity at the β-carbon, facilitating Michael additions. Kinetic studies under varied conditions (e.g., solvent polarity, temperature gradients) quantify these effects .
Q. What role do pyrazole esters play in fragment-based drug discovery, and how are binding affinities optimized?
- Methodological Answer : Pyrazole esters serve as scaffolds for targeting enzymes (e.g., kinases) via hydrogen bonding with the pyrazole nitrogen and hydrophobic interactions with the ester moiety. Structure-Activity Relationship (SAR) studies involve systematic substitution (e.g., halogenation at the 4-position) and Surface Plasmon Resonance (SPR) screening to optimize binding kinetics .
Experimental Design & Data Analysis
Q. How to design a kinetic study for ester hydrolysis in this compound under physiological conditions?
- Methodological Answer : Use phosphate buffer (pH 7.4) at 37°C with varying enzyme concentrations (e.g., esterases). Monitor hydrolysis via UV-Vis spectroscopy at λ_max for the ester/carboxylic acid transition. Data fitting to first-order kinetics and Arrhenius plots determine activation energies. Control experiments with protease inhibitors confirm enzyme specificity .
Q. What statistical approaches are recommended for analyzing high-throughput screening data of pyrazole ester libraries?
- Methodological Answer : Principal Component Analysis (PCA) reduces dimensionality in datasets (e.g., IC₅₀, LogP). Machine learning models (e.g., Random Forest) predict bioactivity based on substituent descriptors (e.g., Hammett σ values). False discovery rates (FDR) are controlled using Benjamini-Hochberg correction .
Tables for Key Data
| Property | This compound | Derivative (Nitro-substituted) |
|---|---|---|
| Molecular Formula | C₇H₉N₃O₂ | C₇H₈N₄O₄ (e.g., 3-nitro variant) |
| Typical Yield (%) | 65–75 (optimized) | 50–60 (due to steric effects) |
| Melting Point (°C) | 85–90 (experimental) | 110–115 (varies with substituents) |
| Solubility in DMSO (mg/mL) | >50 | 20–30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
